Cas no 1984128-96-2 (6-Pent-4-ynoxypyridine-3-carboxylic acid)

1984128-96-2 structure

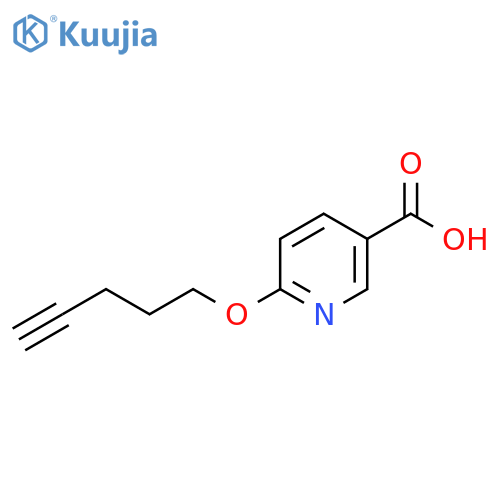

商品名:6-Pent-4-ynoxypyridine-3-carboxylic acid

CAS番号:1984128-96-2

MF:C11H11NO3

メガワット:205.209943056107

MDL:MFCD28976404

CID:4710167

6-Pent-4-ynoxypyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(Pent-4-ynyloxy)nicotinic acid

- 6-Pent-4-ynoxypyridine-3-carboxylic acid

-

- MDL: MFCD28976404

- インチ: 1S/C11H11NO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h1,5-6,8H,3-4,7H2,(H,13,14)

- InChIKey: WCEAOFYECUKUBE-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(C(=O)O)=CN=1)CCCC#C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 256

- トポロジー分子極性表面積: 59.4

6-Pent-4-ynoxypyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 127958-1g |

6-(Pent-4-ynyloxy)nicotinic acid, 97% |

1984128-96-2 | 97% | 1g |

$910.00 | 2023-09-09 |

6-Pent-4-ynoxypyridine-3-carboxylic acid 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

2. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1984128-96-2 (6-Pent-4-ynoxypyridine-3-carboxylic acid) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量